4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde
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Overview
Description
4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde is an organic compound with the molecular formula C16H11BrO2. It is characterized by the presence of a bromophenyl group and a benzaldehyde moiety connected through a conjugated enone system.
Preparation Methods
The synthesis of 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde typically involves the condensation of 4-bromobenzaldehyde with acetophenone under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the conjugated enone system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst, such as palladium on carbon.
Condensation: The compound can undergo further aldol condensation reactions with other carbonyl compounds to form more complex structures.
Scientific Research Applications
4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde can be compared with similar compounds such as:
4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde: Similar structure but with a fluorine atom instead of bromine.
4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]benzaldehyde: Similar structure but with a methyl group instead of bromine.
Properties
IUPAC Name |
4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c17-15-8-6-14(7-9-15)16(19)10-5-12-1-3-13(11-18)4-2-12/h1-11H/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWUVXDIHQERNK-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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